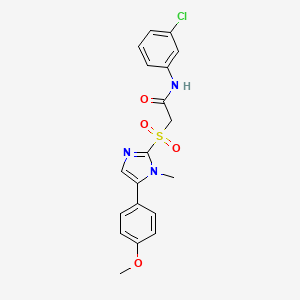

8-氯-7-氟喹啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Determination of Trace Elements in Seawater

The study conducted in paper focuses on the use of 8-hydroxyquinoline immobilized on fluorinated metal alkoxide glass for the separation and determination of trace elements in seawater. The method developed allows for the precise detection of a wide range of elements, with the precision being less than 10%. This approach is significant for environmental monitoring and understanding the distribution of trace elements in marine ecosystems.

Hg2+-Selective Chromo- and Fluoroionophore

Paper introduces a novel 8-hydroxyquinoline derivative designed for the selective detection of Hg(2+) ions. The compound exhibits both chromogenic and fluoroionophoric properties, allowing for the detection of mercury ions with high efficiency and selectivity. This research is particularly relevant for environmental and health-related applications where mercury detection is crucial.

Spectrophotometric Determination of Metal Ions

The research in paper utilizes 8-hydroxyquinoline as a photometric reagent for the determination of various metal ions in complex mixtures. The method employs a multicomponent analysis program to resolve the spectra of the samples, leading to high recovery rates for the metals tested. This study is important for analytical chemistry applications where precise quantification of metal ions is required.

Theoretical Investigation of Geometric Structures

In paper , a theoretical investigation into the geometric structures and nonlinear optical properties of 8-hydroxyquinoline derivatives is reported. The study uses advanced computational methods to analyze the effects of different substituents on the molecular properties of the compounds. This research contributes to the understanding of the electronic structure and potential applications of 8-hydroxyquinoline derivatives in optical technologies.

Solution Chemistry of Copper(II) Binding

Paper delves into the solution chemistry of copper(II) binding to substituted 8-hydroxyquinolines. The study provides structural information on the complexes formed in aqueous solution, which is crucial for understanding the mechanism of action of these compounds in biological systems. This research has implications for the therapeutic use of 8-hydroxyquinolines in treating diseases like Alzheimer's and Huntington's.

Cytotoxic Studies of Metal Complexes

The cytotoxic properties of 8-hydroxyquinoline derived thiosemicarbazones and their metal complexes are explored in paper . The study includes crystal structures, spectral characterization, and in vitro cytotoxicity against breast cancer cell lines. The results indicate enhanced antiproliferative activity of the complexes compared to the ligands alone, suggesting potential applications in cancer therapy.

Spectrophotometric Determination of Zirconium

Paper proposes a spectrophotometric method for determining zirconium using 8-hydroxyquinolinate. The method offers high molar absorptivity and is not affected by common anions, making it a superior approach for the quantification of zirconium in various samples. This research is relevant for industrial and environmental analysis where zirconium detection is necessary.

Synthesis and Optical Properties of Chlorobismuthate(III) Complexes

In paper , the synthesis and characterization of two novel chlorobismuthate(III) complexes with 8-hydroxyquinolinium are presented. The study includes structural analysis and investigation of the optical properties of the compounds. This research contributes to the field of inorganic chemistry and the development of materials with specific optical characteristics.

Halogen Bond as a Structure Director

Paper discusses the synthesis and crystallographic study of a compound containing the 8-hydroxyquinoline scaffold, which is relevant for anticancer drug development. The research highlights the role of halogen bonding in directing the supramolecular structure of the compound. This study is significant for the design of new pharmaceuticals with targeted properties.

科学研究应用

抗菌性能

研究已证明合成和研究具有有效抗菌活性的新衍生物。例如,8-硝基氟喹诺酮衍生物的合成显示出针对革兰氏阳性和革兰氏阴性菌株的有趣的抗菌活性,突出了该化合物作为开发新抗菌剂的前体的潜力 (Al-Hiari 等人,2007)。类似地,针对临床分离株具有显着效力的新型抗菌 8-氯喹诺酮衍生物已被设计出来,进一步强调了此类化合物在对抗耐药菌株中的价值 (Kuramoto 等人,2003)。

抗癌活性

该化合物也与抗癌研究有关,其中衍生物已被合成并评估其作为抗癌剂的潜力。这包括合成四环氟喹诺酮类,它们既显示出抗菌活性又显示出抗癌活性,突出了这些化合物的双重治疗潜力 (Al-Trawneh 等人,2010)。

金属离子传感和结合

8-氯-7-氟喹啉-4(1H)-酮衍生物的化学结构促进了与金属离子的结合,从而在传感和药物中得到各种应用。例如,喹啉类花萼芳烃氟离子载体已被研究其对钠离子和锶离子的选择性,展示了此类化合物在新化学传感器的开发中的多功能性 (Casnati 等人,2003)。

此外,对与 8-氯-7-氟喹啉-4(1H)-酮密切相关的 8-羟基喹啉衍生物的研究揭示了它们作为铜和锌离子载体的能力,提供了对其在细胞系统中的作用和潜在治疗应用的机理见解 (Summers 等人,2020)。

属性

IUPAC Name |

8-chloro-7-fluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-8-6(11)2-1-5-7(13)3-4-12-9(5)8/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGBNXXANVLYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=CN2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2542521.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2542526.png)

![5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2542527.png)

![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2542531.png)